molecular formula C13H14N2O2 B14230571 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-

Cat. No.: B14230571
M. Wt: 230.26 g/mol
InChI Key: KEXRHABLPCVGKB-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is a spirocyclic compound featuring two fused diazepane rings (4-membered and 4-membered) with ketone groups at positions 2 and 4. The stereochemistry is designated as rel-(5R,9S), indicating the relative configuration of the chiral centers. This compound belongs to a broader class of diazaspiro derivatives, which are studied for their conformational rigidity and applications in medicinal chemistry, particularly as peptidomimetics or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Diazaspiro Compounds

Compound Name Spiro Ring System Substituents Functional Groups Key Structural Differences Reference
Target Compound [4.4] 9-phenyl 2,6-dione Rigid [4.4] system with phenyl at C9
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione [4.5] 6-phenyl 8,10-dione Larger [4.5] ring; dione at 8,10 positions
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione [5.5] 1-phenyl 3,5-dione Expanded [5.5] system; dione at 3,5
(5R)-1,8-Diazaspiro[4.4]nonane-2,9-dione [4.4] None 2,9-dione No phenyl; dione positions differ
1,7-Dioxaspiro[4.4]nonane-2,6-dione [4.4] None 2,6-dione (oxygen) Oxygen instead of nitrogen in the rings

Key Observations :

  • Substituent Effects : The 9-phenyl group increases lipophilicity and steric bulk compared to analogs with methyl or methoxy groups (e.g., compounds 5b–c in ).
  • Functional Group Positioning : Dione positions (2,6 vs. 8,10 or 3,5) influence hydrogen-bonding capabilities and interactions with biological targets.

Key Observations :

  • Multi-Component Reactions: Compounds like 1,7-diazaspiro[4.4]nonane-2,4-dione derivatives () are synthesized via isocyanide-based multicomponent reactions, offering modularity but differing from the target’s likely alkylation/cyclization route.
  • Yield Variability : Yields for diazaspiro compounds range widely (50–85%), influenced by ring strain and substituent compatibility.

Physicochemical and Pharmacological Properties

Table 3: Physical Properties and Bioactivity

Compound Name Melting Point (°C) Solubility Reported Bioactivity Reference
Target Compound Not reported Likely low Unknown; structural analogs show enzyme inhibition
6-Phenyl-6,9-diazaspiro[4.5]decane-8,10-dione 73–74 Moderate (CH₂Cl₂) Anticancer screening (unpublished)
1,7-Dioxaspiro[4.4]nonane-2,6-dione Not reported High (polar solvents) Chiral building block for natural products

Key Observations :

  • Melting Points: The target’s phenyl group may elevate its melting point compared to non-aromatic analogs, though direct data is lacking.
  • Bioactivity Potential: Structural analogs with phenyl groups (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione in ) exhibit pharmacological activity, suggesting the target compound may also interact with biological targets.

Biological Activity

1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel- is an organic compound notable for its unique spirocyclic structure that incorporates two nitrogen atoms within its framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug design. The presence of a phenyl group at the 9-position and carbonyl functionalities at the 2 and 6 positions enhances its chemical reactivity and biological profile.

  • Molecular Formula : C7_7H10_{10}N2_2O2_2
  • Molecular Weight : 154.166 g/mol
  • CAS Number : 82399-96-0

Biological Activities

Research indicates that 1,7-diazaspiro[4.4]nonane-2,6-dione exhibits several promising biological activities:

  • Antitumor Activity : A derivative of this compound has shown effectiveness as a covalent inhibitor against KRAS G12C mutations, which are prevalent in various solid tumors. In vivo studies demonstrated a dose-dependent antitumor effect in xenograft mouse models .
  • Enzyme Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit human acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .
  • Covalent Binding : The ability of derivatives to form covalent bonds with target proteins enhances their potential as therapeutics, particularly in oncology where traditional targets are often deemed "undruggable" due to their complex structures .

Structure-Activity Relationship (SAR)

The structure of 1,7-diazaspiro[4.4]nonane-2,6-dione plays a crucial role in its biological activity. The following table summarizes some related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-benzyl-1,7-diazaspiro[4.4]nonaneBenzyl group instead of phenylStability in drug design
7-(3-pyridyl)-1,7-diazaspiro[4.4]nonanePyridyl moietyDifferent biological activities
Dimethyl (5R,6S)-6-(2-chlorophenyl)-1,3-dioxoDioxo functionalitiesEnhanced reactivity due to electron-withdrawing groups
1-methyl-7-(3-pyridyl)-1,7-diazaspiro[4.5]decaneSimilar spirocyclic structurePotentially different pharmacokinetics

Case Studies

  • Inhibition of KRAS G12C : A study reported the development of a series of derivatives based on the diazaspiro framework that were effective against the KRAS G12C mutation through structural optimization of an acryloyl amine moiety. The lead compound demonstrated high metabolic stability and significant antitumor efficacy in preclinical models .
  • AChE Inhibition Studies : Virtual screening of piperazine derivatives related to this compound revealed their potential as human AChE inhibitors with varying degrees of binding affinity at critical sites on the enzyme . These findings suggest that modifications to the spirocyclic structure can lead to enhanced therapeutic profiles.

Q & A

Q. Basic Synthesis and Stereochemical Characterization

Q: What are the key synthetic strategies for preparing the (5R,9S)-rel- configuration of 1,7-diazaspiro[4.4]nonane-2,6-dione derivatives, and how is stereochemistry validated? A: The synthesis often involves spirocyclic lactam formation via cyclization of precursors such as keto diesters or diols. For example, enantiomerically pure analogs can be synthesized from N-Boc-protected diols using lipase-mediated kinetic resolution (e.g., Candida rugosa lipase) to separate enantiomers . Stereochemical validation employs circular dichroism (CD) spectroscopy combined with time-dependent density functional theory (TDDFT) calculations to assign absolute configurations (e.g., (-)-(1R,5R) vs. (+)-(1S,5S)) . X-ray crystallography of derivatives like dibenzoates can further confirm configurations via the exciton chirality method .

Q. Advanced Methodological Challenges

Q: How can researchers resolve contradictions in regioselectivity or stereochemical outcomes during spirocyclic lactam synthesis? A: Discrepancies may arise from competing reaction pathways (e.g., Curtius rearrangement vs. direct cyclization). Systematic optimization of reaction conditions (e.g., temperature, base strength) and computational modeling (DFT) of transition states can clarify regioselectivity . For stereochemical conflicts, dual validation using CD and enantiomer-resolved HPLC (e.g., Chiralpak IA column) is critical .

Q. Biological Activity Profiling

Q: What methodologies are recommended for assessing the bioactivity of 9-phenyl-substituted diazaspiro compounds, such as antimicrobial or anticancer properties? A: Begin with in silico docking studies to predict binding affinity to targets like kinases or microbial enzymes. Follow with in vitro assays:

  • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
  • Anticancer: Cell viability assays (MTT or resazurin) on cancer cell lines, paired with apoptosis markers (e.g., Annexin V staining).
    Mechanistic studies (e.g., ROS generation, DNA intercalation) should use fluorescence microscopy or flow cytometry .

Q. Analytical Techniques for Structural Elucidation

Q: Which advanced analytical techniques are essential for characterizing diazaspiro compounds, and how are spectral data interpreted? A:

  • NMR: 1H^1H- and 13C^{13}C-NMR identify spirocyclic connectivity and phenyl substitution patterns. 1H^1H-1H^1H COSY and NOESY clarify spatial relationships .
  • IR Spectroscopy: Confirms lactam carbonyl stretches (~1680–1720 cm1^{-1}) and phenyl ring vibrations .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formulas (e.g., C11_{11}H13_{13}N2_2O2_2) and fragmentation pathways .

Q. Designing Bioactive Derivatives

Q: How can researchers systematically modify the 9-phenyl substituent to enhance bioactivity while maintaining spirocyclic stability? A:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to improve target binding.
  • Scaffold Hybridization: Fuse with heterocycles (e.g., pyridine, thiazole) to enhance solubility and bioavailability .
  • Stability Testing: Accelerated degradation studies (pH 1–10, 40°C) assess hydrolytic resistance of the lactam ring .

Q. Computational Modeling Applications

Q: How do TDDFT and molecular docking contribute to understanding the electronic and bioactive properties of this compound? A:

  • TDDFT: Simulates CD spectra to correlate experimental optical activity with computed electronic transitions, resolving ambiguous stereochemistry .
  • Docking: Predicts binding modes to targets (e.g., enzymes, receptors) by optimizing ligand conformations using software like AutoDock Vina. Focus on hydrogen bonding with the lactam carbonyl and phenyl π-π interactions .

Q. Intellectual Property and Novelty Assessment

Q: What strategies ensure novelty in patent applications for diazaspiro derivatives, given existing patents like WO2861602? A:

  • Prior Art Analysis: Use databases (e.g., Espacenet) to identify patented analogs (e.g., 7-methyl-2-aryl derivatives) .
  • Novelty Criteria: Modify substituents (e.g., fluorine at C6) or develop prodrug forms (e.g., tert-butyl carbamate derivatives) .
  • Utility Evidence: Include comparative bioactivity data against prior art compounds .

Q. Challenges in Scalability and Purification

Q: What are the bottlenecks in scaling up enantiopure synthesis, and how can they be addressed? A:

  • Kinetic Resolution: Low enantiomeric excess (ee) in lipase-mediated reactions can be improved by enzyme immobilization or solvent engineering (e.g., ionic liquids) .
  • Chromatography: Replace flash chromatography with crystallization-induced diastereomer resolution for cost-effective purification .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(5R,9S)-9-phenyl-1,7-diazaspiro[4.4]nonane-2,6-dione

InChI

InChI=1S/C13H14N2O2/c16-11-6-7-13(15-11)10(8-14-12(13)17)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-,13-/m1/s1

InChI Key

KEXRHABLPCVGKB-ZWNOBZJWSA-N

Isomeric SMILES

C1C[C@]2([C@H](CNC2=O)C3=CC=CC=C3)NC1=O

Canonical SMILES

C1CC2(C(CNC2=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.